Lipophilicity Comparison vs. Simple Phenyl Analog
The target compound exhibits a calculated partition coefficient (ALogP) of 2.79 , significantly exceeding that of the simpler phenyl analog 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid, which has an ALogP of 2.05 . This difference of 0.74 log units corresponds to an approximately 5.5‑fold higher lipophilicity, which can be advantageous for targets requiring enhanced membrane permeability or hydrophobic binding interactions.
| Evidence Dimension | Calculated partition coefficient (ALogP) |
|---|---|
| Target Compound Data | ALogP = 2.79 |
| Comparator Or Baseline | 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid; ALogP = 2.05 |
| Quantified Difference | ΔLogP = +0.74 (~5.5× higher lipophilicity) |
| Conditions | ALogP calculation (Chemsrc database); both compounds share the same difluorocyclopropane-carboxylic acid core |
Why This Matters
Higher logP enhances passive membrane permeability and hydrophobic pocket occupancy, making the target compound a more suitable choice for medicinal chemistry programs targeting intracellular or lipophilic binding sites compared to the monophenyl analog.
